Pyrrolidine, 1-(1-oxobutyl)-
Overview
Description
Pyrrolidine, 1-(1-oxobutyl)-, also known as 1-Butyrylpyrrolidine or Pyrrolidine, N-butanoyl, is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is part of the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. Pyrrolidine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One classical method for the preparation of pyrrolidine derivatives involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin . This reaction is known for its regio- and stereoselectivity.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol and ammonia at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This process is carried out in a continuous tube- or tube bundle reactor, and the product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(1-oxobutyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pyrrolidine, 1-(1-oxobutyl)-, has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of pyrrolidine, 1-(1-oxobutyl)-, involves its interaction with various molecular targets and pathways. For example, some pyrrolidine derivatives have been shown to activate the PI3K/Akt/NF-κB pathway, which is involved in cell proliferation and survival . Additionally, these compounds may inhibit specific enzymes or receptors, leading to their biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple five-membered nitrogen-containing ring.
Pyrrolizidine: Contains two fused five-membered rings with nitrogen.
Proline: An amino acid with a pyrrolidine ring structure.
Uniqueness
Pyrrolidine, 1-(1-oxobutyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrrolidine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
IUPAC Name |
1-pyrrolidin-1-ylbutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-5-8(10)9-6-3-4-7-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAWNPFOQLJDAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307410 | |
Record name | Pyrrolidine, 1-(1-oxobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33527-93-4 | |
Record name | 1-(1-Pyrrolidinyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33527-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butanoylpyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine, 1-butyryl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrrolidine, 1-(1-oxobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BUTANOYLPYRROLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW7SAH14DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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